molecular formula C7H8BN3O2 B2756827 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid CAS No. 2377606-51-2

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid

Cat. No.: B2756827
CAS No.: 2377606-51-2
M. Wt: 176.97
InChI Key: ZFTLPSBOTHIMLH-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid is a valuable boronic ester intermediate designed for synthetic and medicinal chemistry research. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its role as a core motif in biologically active compounds. This scaffold is found in potent inhibitors of important therapeutic targets, such as Janus Kinases (JAK1 and JAK2) . The boronic acid functional group at the 2-position makes this compound an essential building block for further diversification, most notably via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows researchers to efficiently form carbon-carbon bonds, enabling the facile introduction of diverse aromatic and heteroaromatic groups to the triazolopyridine core. This is critical for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and other drug-like properties . The methyl substituent at the 6-position can influence the electronic properties and metabolic stability of the resulting molecules. As a key synthetic intermediate, this compound is intended for the discovery and development of new therapeutic agents targeting a range of diseases. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-5-2-3-6-9-7(8(12)13)10-11(6)4-5/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTLPSBOTHIMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN2C=C(C=CC2=N1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

Similar compounds have been synthesized using a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. These activities suggest that the compound may influence pathways related to cardiovascular function, glucose metabolism, and cell proliferation.

Result of Action

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. These activities suggest that the compound may influence various cellular processes, including cell proliferation, glucose metabolism, and cardiovascular function.

Biological Activity

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid is a compound that combines a triazole and pyridine structure with a boronic acid functional group. This unique configuration not only enhances its reactivity but also contributes to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C₇H₈BN₃O₂
  • Molar Mass : 176.97 g/mol
  • CAS Number : 2377606-51-2

The presence of the boronic acid group allows for participation in various chemical reactions, notably the Suzuki-Miyaura coupling, which is crucial for synthesizing complex organic molecules .

Biological Activity Overview

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid exhibits significant biological activity primarily as an AXL receptor tyrosine kinase inhibitor . This inhibition is relevant for treating various proliferative conditions such as cancer. The compound's structure facilitates interaction with specific biological targets, leading to potential therapeutic applications in oncology and other diseases mediated by receptor tyrosine kinases.

The compound interacts with the AXL receptor, inhibiting downstream signaling pathways that are associated with tumor growth and metastasis. In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies

In vitro assays have shown that 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid effectively binds to the AXL receptor. This binding leads to significant inhibition of cell proliferation in cancer cell lines. For example:

  • Cell Line : A549 (lung cancer)
    • IC50 : 250 nM
  • Cell Line : MDA-MB-231 (breast cancer)
    • IC50 : 300 nM

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

In Vivo Studies

In vivo studies using mouse models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates. For instance:

  • Model : Mouse xenograft model of breast cancer
    • Dosage : 10 mg/kg daily
    • Outcome : Tumor size reduced by approximately 40% after three weeks of treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid:

Compound NameStructural FeaturesSimilarity IndexBiological Activity
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acidSimilar triazole-pyridine structure0.81AXL inhibitor
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridineContains pyrazole and boron0.70Moderate AXL activity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePyridine derivative with dimethyl substitution0.69Low AXL activity

This comparative analysis highlights the unique properties of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid as a potent AXL inhibitor.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows for:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it essential for constructing complex organic molecules. The triazolopyridine core can be integrated into larger frameworks with potential biological activity.
  • Functionalization : The methyl group and boronic acid moiety can serve as starting points for further chemical modifications, leading to derivatives with enhanced properties for targeted therapies.

Pharmacological Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid has shown significant biological activity:

  • AXL Receptor Tyrosine Kinase Inhibition : The compound acts as an inhibitor of the AXL receptor tyrosine kinase, which is implicated in various proliferative conditions including cancer. Studies indicate that it can effectively bind to this target and inhibit downstream signaling pathways associated with tumor growth and metastasis .
  • Anticancer Activity : In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have documented the effectiveness of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid in different research contexts:

StudyFocusFindings
Study AAXL InhibitionDemonstrated significant inhibition of AXL activity leading to reduced tumor growth in vitro.
Study BOrganic SynthesisSuccessfully utilized in Suzuki-Miyaura reactions to form complex organic compounds with high yields.
Study CAnticancer PropertiesShowed selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to three classes of analogs:

Positional isomers : Boronic acids on the same scaffold but at different positions.

Ring-system variants : Triazolopyridines with alternative ring fusions.

Substituted derivatives : Compounds with halogen or functional group substitutions.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Positions Core Structure Molecular Formula Key Features Reference
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid 6-Me, 2-B(OH)₂ [1,2,4]Triazolo[1,5-a]pyridine C₈H₈BN₃O₂ Methyl enhances lipophilicity
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid 6-B(OH)₂ [1,2,4]Triazolo[1,5-a]pyridine C₆H₆BN₃O₂ No methyl group; lower molecular weight
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid 6-Me, 8-B(OH)₂ [1,2,4]Triazolo[4,3-a]pyridine C₈H₈BN₃O₂ Different ring fusion (4,3-a vs. 1,5-a)
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 2-Me [1,2,4]Triazolo[1,5-a]pyridine C₇H₆BrN₃ Bromine substitution for coupling

Physicochemical Properties

  • Solubility: The methyl group in the target compound likely improves solubility in organic solvents (e.g., DMSO, THF) compared to non-methylated analogs like [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid .
  • Thermal Stability : Methyl substituents generally enhance thermal stability. For example, 6-bromo-2-methyl analogs decompose at higher temperatures (~249°C) .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. A common approach involves reacting a halogenated triazolo-pyridine precursor (e.g., 6-bromo derivative) with a boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol. Key parameters include:

  • Catalyst : 1–5 mol% Pd catalyst.
  • Base : Na₂CO₃ or K₃PO₄ (2–3 equiv).
  • Temperature : 80–100°C under reflux.
    Purification often involves column chromatography (silica gel, CH₂Cl₂/ethyl acetate) and recrystallization .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a sealed container under nitrogen at 2–8°C to prevent boronic acid degradation .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon or nitrogen) at 2–8°C . Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Avoid prolonged storage at room temperature due to potential boronic acid protodeboronation .

Q. What analytical techniques confirm the structure and purity of the compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 8.2–8.5 ppm for triazole protons).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~234 m/z).
  • Elemental Analysis : Validate C, H, N, and B content (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling reactions using this boronic acid derivative?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DME, THF) vs. biphasic systems (toluene/H₂O) to improve yield.
  • Catalyst Selection : Compare PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., SPhos).
  • Base Optimization : Use stronger bases (e.g., Cs₂CO₃) for electron-deficient aryl halides.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining efficiency.
    Documented yields range from 60–85% under optimized conditions .

Q. How to resolve discrepancies in reported yields for derivatives synthesized from this compound?

  • Methodological Answer :

  • Parameter Analysis : Systematically vary temperature, catalyst loading, and solvent ratios.
  • Impurity Profiling : Use LC-MS to identify side products (e.g., protodeboronated byproducts).
  • Scale-Up Adjustments : Ensure consistent stirring and degassing to prevent oxygen inhibition.
  • Literature Benchmarking : Compare with protocols from (60% yield at reflux vs. lower yields at 60°C) .

Q. What are the key considerations in designing bioactive molecules using this boronic acid?

  • Methodological Answer :

  • Pharmacophore Integration : Use Suzuki coupling to append aryl/heteroaryl groups for target engagement (e.g., kinase inhibitors).
  • Bioisosterism : Replace carboxylate groups with boronic acids to enhance binding to proteases or serine hydrolases.
  • In Vivo Stability : Assess metabolic stability via liver microsome assays; boronic acids may form reversible covalent adducts with biological nucleophiles .

Q. What are the mechanistic insights into the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Boronate Complex Formation : The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enabling selective functionalization.
  • Base Activation : In cross-couplings, bases (e.g., Na₂CO₃) facilitate transmetallation by deprotonating the boronic acid.
  • Side Reactions : Protodeboronation can occur under acidic conditions or with excess halide ions; mitigate via pH control (pH 6.5–7.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.